

Pharmacodynamics and Mechanism of Action

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Compound of Interest		
Compound Name:	Fluopipamine	
Cat. No.:	B5048541	Get Quote

Fluvoxamine's primary mechanism of action is the potent and selective inhibition of serotonin (5-HT) reuptake in the central nervous system.[2][3] By blocking the serotonin transporter (SERT), fluvoxamine increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[2][7] In vitro studies have demonstrated that fluvoxamine is a more potent serotonin reuptake inhibitor than clomipramine, fluoxetine, and desipramine.[8]

Unlike many other psychotropic drugs, fluvoxamine has a low affinity for adrenergic (alpha1, alpha2, beta), cholinergic, dopaminergic, histaminergic, and other serotonin receptors (5HT1A, 5HT1B, 5HT2).[2][8] This high selectivity for the serotonin transporter contributes to its favorable side-effect profile compared to tricyclic antidepressants.[9]

A distinguishing feature of fluvoxamine among SSRIs is its high affinity for the sigma-1 receptor (S1R), where it acts as a potent agonist.[2][7][10] The S1R is an intracellular chaperone protein involved in regulating cellular stress responses and inflammation.[7] Fluvoxamine's agonism at the S1R is thought to contribute to its anti-inflammatory effects by inhibiting cytokine production.[4]

Signaling Pathway of Fluvoxamine's Primary Action

Caption: Fluvoxamine's primary mechanism of action at the synapse.

Pharmacokinetics

Fluvoxamine is well-absorbed after oral administration, with peak plasma concentrations reached within 2 to 8 hours for film-coated tablets.[11] Despite complete absorption, it



undergoes first-pass metabolism in the liver, resulting in an oral bioavailability of approximately 50%.[11] The drug exhibits a mean terminal elimination half-life of 12 to 15 hours after a single dose, which is prolonged at steady-state.[11]

Fluvoxamine is extensively metabolized in the liver, primarily through oxidative demethylation. [10][11] It is a known inhibitor of several cytochrome P450 (CYP) enzymes, most notably CYP1A2, and to a lesser extent CYP3A4 and CYP2D6.[9][11] This can lead to clinically significant drug-drug interactions. The metabolites of fluvoxamine are not pharmacologically active and are primarily excreted in the urine.[11]

Pharmacokinetic Parameter	Value	
Bioavailability	~50%[11]	
Protein Binding	77-80%[10][11]	
Time to Peak Plasma Concentration	2-8 hours (film-coated tablets)[11]	
Elimination Half-Life (single dose)	12-15 hours[11]	
Elimination Half-Life (steady-state)	~22 hours[10]	
Metabolism	Hepatic (primarily O-demethylation)[10][11]	
Excretion	Renal (as metabolites)[11]	

Clinical Efficacy

Fluvoxamine has demonstrated efficacy in a range of psychiatric conditions.

Obsessive-Compulsive Disorder (OCD)

Fluvoxamine is widely indicated for the treatment of OCD.[5] Clinical trials have shown that fluvoxamine at doses of 100 to 300 mg/day significantly reduces OCD symptoms compared to placebo.[9] Response rates in these trials ranged from 38% to 52% for fluvoxamine, compared to 0% to 18% for placebo.[9]

Depression



Numerous double-blind, placebo-controlled trials have established the effectiveness of fluvoxamine in treating major depressive disorder.[3] Comparative studies have found its efficacy to be comparable to tricyclic antidepressants like imipramine and clomipramine, as well as other SSRIs such as fluoxetine, paroxetine, and citalopram.[3][12]

Anxiety Disorders

Fluvoxamine has also shown efficacy in the treatment of several anxiety disorders, including panic disorder, social anxiety disorder, and post-traumatic stress disorder (PTSD).[9]

COVID-19

Recent clinical trials have investigated the use of fluvoxamine for the early treatment of COVID-19, with the hypothesis that its anti-inflammatory properties could prevent clinical deterioration. [6][13][14] A meta-analysis of randomized controlled trials suggested that fluvoxamine was associated with a reduction in the risk of clinical deterioration or hospitalization in outpatients with COVID-19.[6][14]

Experimental Protocols Radiosynthesis of [O-methyl-11C]fluvoxamine for PET Imaging

A two-step radiochemical synthesis has been developed for labeling fluvoxamine with carbon-11 for use as a radioligand in positron emission tomography (PET) studies to assess serotonin uptake sites.[15]

- Precursor Synthesis: The desmethyl precursor, 5-Hydroxy-1-[4-(trifluoromethyl)-phenyl]-1-pentanone-O-[2-(tert-butoxycarbonylamino)ethyl]oxime, is prepared from fluvoxamine maleate through demethylation and introduction of a BOC-protective group.[15]
- Radiolabeling: The precursor is O-methylated with [11C]methyl iodide in the presence of tetrabutylammonium hydroxide in acetonitrile.[15]
- Deprotection: The BOC-protective group is removed using trifluoroacetic acid to yield [11C]fluvoxamine.[15]



The final product is obtained with a radiochemical purity of over 98% and a specific radioactivity of 1 ± 0.5 Ci/ μ mol.[15]

Experimental Workflow for Fluvoxamine Synthesis

Caption: Synthesis of [11C]fluvoxamine for PET imaging.

Safety and Tolerability

Fluvoxamine is generally well-tolerated.[9] The most common adverse event reported in postmarketing studies is nausea.[9] Other less common side effects include somnolence, asthenia, headache, dry mouth, and insomnia.[9] Compared to tricyclic antidepressants, fluvoxamine is associated with fewer anticholinergic and cardiovascular side effects.[9] It is important to be aware of potential drug-drug interactions due to its inhibition of CYP enzymes. [11]

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